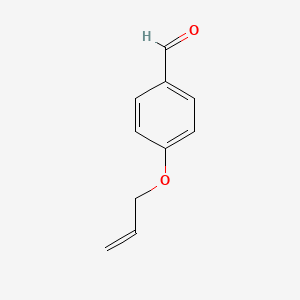

4-Allyloxybenzaldehyde

描述

Overview of Chemical Structure and Functional Group Significance

Systematically named 4-(prop-2-en-1-yloxy)benzaldehyde, the structure of 4-allyloxybenzaldehyde consists of a benzaldehyde (B42025) ring where the aldehyde group (-CHO) is situated at the para position relative to an allyloxy group (-OCH₂CH=CH₂). acs.orgvulcanchem.com This arrangement of functional groups is pivotal to its chemical behavior.

The aldehyde group is a reactive site for numerous organic transformations. It can undergo nucleophilic addition, condensation reactions, and oxidation to a carboxylic acid or reduction to an alcohol. smolecule.com This reactivity allows for the construction of larger molecular frameworks.

The allyloxy group serves a dual purpose. It enhances the electron density on the aromatic ring, which can influence the reactivity and selectivity of reactions involving the ring. Furthermore, the terminal double bond of the allyl group is itself a site for various chemical modifications, including polymerization and addition reactions. vulcanchem.comacs.org A key reaction involving this group is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. vulcanchem.com

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40663-68-1 nih.gov |

| Molecular Formula | C₁₀H₁₀O₂ nih.gov |

| Molecular Weight | 162.19 g/mol sigmaaldrich.com |

| Appearance | Clear, slightly yellow viscous liquid lookchem.com |

| Boiling Point | 150-152 °C at 18 mmHg chemicalbook.comchemsrc.com |

| Density | 1.058 g/mL at 25 °C chemicalbook.comchemsrc.com |

Historical Context and Early Research Milestones

While a precise date for the first synthesis of this compound is not prominently documented, its preparation relies on the Williamson ether synthesis, a classic organic reaction developed in the 1850s that couples an alkoxide with an alkyl halide. smolecule.com In the case of this compound, this involves the reaction of 4-hydroxybenzaldehyde (B117250) with an allyl halide, such as allyl bromide, in the presence of a base. chemicalbook.comwhiterose.ac.uk

A significant milestone in the history of this compound is intrinsically linked to the discovery of the Claisen rearrangement by Rainer Ludwig Claisen in 1912. libretexts.orgwikipedia.orgresearchgate.net This reaction, the first recorded example of a wikipedia.orgwikipedia.org-sigmatropic rearrangement, initially involved the thermal conversion of allyl phenyl ethers to ortho-allylphenols. libretexts.orgresearchgate.net The application of this rearrangement to substituted aryl allyl ethers like this compound became a cornerstone of its utility, allowing for the strategic introduction of an allyl group onto the aromatic ring, a key step in the synthesis of many complex molecules. libretexts.org

Relevance as a Precursor in Organic Synthesis

The dual functionality of this compound makes it a valuable and versatile precursor in a wide range of organic syntheses. Its applications stem from the independent or sequential reactions of its aldehyde and allyloxy groups.

One of the most notable applications is the thermal Claisen rearrangement to produce 3-allyl-4-hydroxybenzaldehyde. chemicalbook.com This reaction provides a direct method for introducing an allyl group ortho to a hydroxyl group on a benzene (B151609) ring, a common structural motif in natural products and other biologically active molecules. Microwave-assisted Claisen rearrangement has been shown to be a highly efficient method for this transformation. vulcanchem.com

The aldehyde group readily participates in aldol (B89426) condensations and Claisen-Schmidt condensations . For instance, it can react with ketones to form chalcones, which are known for their diverse biological activities. It also serves as a starting material for the synthesis of hydrazone Schiff bases, some of which have shown potential as antimycobacterial agents. semanticscholar.orgorientjchem.org

Furthermore, this compound is a key intermediate in the synthesis of various other compounds, including:

Pharmaceutical intermediates. google.com

Stilbene (B7821643) and chalcone (B49325) inhibitors of the influenza A virus.

The natural product (+)-Plagiogyrin A. nih.gov

Porphyrin-based molecularly imprinted polymers for protein capture. whiterose.ac.uk

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Claisen Rearrangement | This compound (heated) | 3-Allyl-4-hydroxybenzaldehyde | Forms a key structural motif found in natural products. vulcanchem.comchemicalbook.com |

| Aldol Condensation | This compound, Acetophenone | Chalcone derivatives | Precursors to compounds with biological activities. |

| Hydrazone Formation | This compound, Benzohydrazide | Benzoic acid (4-allyloxy-benzylidene)-hydrazide | Investigated for antimycobacterial properties. semanticscholar.orgorientjchem.org |

| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, Allyl bromide | This compound | Standard method for its preparation. chemicalbook.comwhiterose.ac.uk |

| Reduction | this compound, LiAlH₄ | 4-Allyloxybenzyl alcohol | Conversion to the corresponding alcohol. lookchem.com |

Emerging Research Interests and Interdisciplinary Applications

In recent years, the unique properties of this compound have led to its application in diverse and interdisciplinary fields, particularly in materials science and polymer chemistry.

In polymer science , it has been used as a functional monomer in the synthesis of poly(this compound-co-divinylbenzene) microspheres. rsc.org These microspheres, produced by one-step seeded swelling polymerization, have demonstrated a high capacity for adsorbing metal ions like copper from wastewater. rsc.orgresearchgate.net It is also used in creating trehalose-based thermoplastic copolymers and hydrogels for biomedical applications. researchgate.netacs.orgescholarship.org

In the field of materials science , researchers are exploring the use of this compound in the development of advanced materials for the tire industry. It is one of the benzaldehyde derivatives studied for creating dynamic imine bonds as an alternative to traditional silica-silane coupling in silica-filled rubber compounds. acs.org This approach aims to improve mechanical performance and recyclability. acs.org

The interest in its derivatives for medicinal chemistry continues to grow. Recent studies have focused on the synthesis of hydrazone derivatives of this compound that exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. semanticscholar.orgorientjchem.org

These emerging applications highlight the ongoing relevance of this compound as a versatile chemical building block, bridging the gap between fundamental organic synthesis and applied materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193655 | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40663-68-1 | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(allyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Allyloxybenzaldehyde

Established Etherification Approaches

Traditional synthesis of 4-allyloxybenzaldehyde relies heavily on the etherification of 4-hydroxybenzaldehyde (B117250). These methods are well-documented and widely employed due to their reliability and straightforward application.

Williamson Ether Synthesis Protocols and Optimization

The Williamson ether synthesis is a cornerstone for producing ethers and is frequently applied for the synthesis of this compound. This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde reacts with an allyl halide. universiteitleiden.nl The reaction mechanism involves a backside attack by the nucleophile on the electrophilic carbon of the alkyl halide, which necessitates a good leaving group, typically a halide. universiteitleiden.nl

A common protocol involves the use of sodium metal in ethanol (B145695) to first generate the sodium phenoxide from 4-hydroxybenzaldehyde. This is followed by the addition of allyl bromide. The reaction typically requires refluxing for an extended period, around 24 hours, under an inert atmosphere to achieve high yields, often around 85%. sid.ir The workup involves evaporation of the solvent, extraction, and drying to isolate the product. sid.ir Optimization of this classic method focuses on factors like the choice of base, solvent, and temperature to maximize yield and minimize reaction time. rsc.org For instance, the choice of the alkylating agent is critical; primary alkyl halides like allyl bromide are preferred as secondary and tertiary halides are prone to elimination side reactions. universiteitleiden.nl

Base-Mediated Allylation of 4-Hydroxybenzaldehyde

A more direct and commonly used variation of the Williamson ether synthesis is the base-mediated allylation of 4-hydroxybenzaldehyde. This approach avoids the pre-formation of the metal phenoxide in a separate step by using a base to deprotonate the phenol (B47542) in situ.

The choice of base and solvent system is critical for optimizing the reaction. Potassium carbonate (K₂CO₃) is a widely used base, often in a polar aprotic solvent like acetonitrile (B52724) or acetone (B3395972). sid.irrsc.orgresearchgate.net A typical procedure involves refluxing 4-hydroxybenzaldehyde with allyl bromide and an excess of K₂CO₃. sid.irrsc.org Using acetonitrile as a solvent at a reflux temperature of 90°C for 6 hours can result in a 90% yield. sid.ir Another protocol using acetone as the solvent reports a shorter reflux time of two hours. rsc.orgresearchgate.net

The efficiency of different bases has been compared, showing that while strong bases like sodium hydride (NaH) can be used, milder bases like K₂CO₃ often provide better yields and are safer to handle. vulcanchem.com For example, a reaction with NaH in tetrahydrofuran (B95107) (THF) at room temperature for 12 hours yielded 78%, whereas using K₂CO₃ in acetone at 60°C for 6 hours resulted in an 89% yield. vulcanchem.com The use of dimethylformamide (DMF) as a solvent has also been reported, though it can sometimes lead to lower yields due to side reactions. sid.irbohrium.com

Table 1: Comparison of Base-Mediated Allylation Conditions for this compound Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| K₂CO₃ | Acetonitrile | 90 | 6 | 90 | sid.ir |

| K₂CO₃ | Acetone | 60 | 6 | 89 | vulcanchem.com |

| K₂CO₃ | Acetone | Reflux | 2 | - | rsc.orgresearchgate.net |

| NaH | THF | 25 | 12 | 78 | vulcanchem.com |

| Cs₂CO₃ | DMF | 80 | 4 | 85 | vulcanchem.com |

Catalytic Synthesis Routes

To overcome some of the limitations of stoichiometric methods, catalytic routes are being explored. These methods aim to improve efficiency and selectivity under milder conditions.

Transition Metal-Catalyzed Methods

Transition metal catalysis offers a powerful alternative for forming C-O bonds. Palladium (Pd) and Ruthenium (Ru) complexes are known to catalyze the O-allylation of phenols. universiteitleiden.nlrsc.org These reactions, often referred to as Tsuji-Trost type reactions, typically proceed via a π-allylmetal complex intermediate. universiteitleiden.nl Palladium-catalyzed O-allylation of phenols can be achieved using allylic acetates in an aqueous medium, which presents a greener alternative to traditional organic solvents. rsc.org A heterogeneous, magnetically separable palladium catalyst has been shown to be effective for this transformation under ambient conditions. rsc.org

While specific examples detailing the synthesis of this compound using these methods are not prevalent in the reviewed literature, the general methodology is well-established for various phenols. universiteitleiden.nlorganic-chemistry.org For instance, palladium-catalyzed O-allylation has been successfully applied to α-hydroxyphosphonates derived from 4-hydroxybenzaldehyde, indicating the feasibility of this approach. researchgate.net Ruthenium catalysts have also been used for the O-allylation of phenols with allyl halides, where the presence of a base directs the reaction towards O-allylation over C-allylation. universiteitleiden.nl

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules to accelerate reactions, is an emerging field in green chemistry. However, the direct organocatalytic O-allylation of 4-hydroxybenzaldehyde to form this compound is not yet a well-established method in the literature. Research in organocatalysis has focused on other transformations of phenols, such as selective C-H amination. acs.org While these studies demonstrate the potential of organocatalysts to activate phenolic compounds, their application to the specific etherification for this compound synthesis remains an area for future development.

Sustainable and Efficient Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing this compound. These techniques aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-assisted synthesis has emerged as a highly efficient method for this transformation. Microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.orgtsijournals.com For example, the Williamson ether synthesis can be performed under microwave conditions, often solvent-free or using a minimal amount of a high-boiling solvent like DMF, to yield the product rapidly. sid.irvulcanchem.com One study reported the microwave-assisted synthesis of various alkyl aryl ethers using potassium carbonate as a solid base under solvent-free conditions, highlighting the scalability and efficiency of this approach. sid.ir The combination of microwave and ultrasound assistance has also been shown to be an effective route for Williamson ether synthesis without the need for phase-transfer catalysts. rsc.org

Phase-transfer catalysis (PTC) is another technique that enhances efficiency, particularly for reactions involving immiscible reactants. For the synthesis of this compound, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between the aqueous phenoxide solution and the organic allyl halide phase. This approach allows the reaction to be conducted in water, eliminating the need for volatile organic solvents. smolecule.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and the preparation of this compound is no exception. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and minimized side product formation compared to conventional heating methods. smolecule.comsacredheart.edu

The primary route for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of 4-hydroxybenzaldehyde with an allyl halide, such as allyl bromide, in the presence of a base. masterorganicchemistry.commdpi.com Microwave irradiation has been successfully applied to this reaction, dramatically enhancing its efficiency. For instance, the reaction of 4-hydroxybenzaldehyde with allyl bromide using potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF) can be completed in a matter of minutes under microwave conditions, compared to several hours with conventional heating. This rapid and efficient heating minimizes the potential for degradation of the reactants and products. smolecule.com

Research has demonstrated the effectiveness of microwave-assisted synthesis in achieving high yields of this compound. In some optimized protocols, yields as high as 91% have been reported. The key advantages of this method include not only the speed and efficiency but also the potential for cleaner reaction profiles due to the reduction of unwanted side reactions. smolecule.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of this compound

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Minutes | Hours |

| Typical Yield | High (e.g., up to 91%) | Moderate to High (e.g., up to 85%) |

| Heating Method | Direct, uniform heating of reactants | Indirect, often uneven heating |

| Side Products | Minimized | More prevalent |

| Energy Efficiency | Generally higher | Generally lower |

Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing to a continuous production model. mit.eduthieme.de In a flow system, reactants are continuously pumped through a reactor, where they mix and react. mit.edu This methodology offers several advantages for the synthesis of this compound, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety for exothermic reactions, and simplified scalability. illinois.edu

For the Williamson ether synthesis of this compound, a flow chemistry setup would typically involve pumping a solution of 4-hydroxybenzaldehyde and a base, and a separate solution of allyl bromide, into a mixing junction followed by a heated reactor coil. mit.edu The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rates of the pumps and the volume of the reactor. mit.edu This level of control allows for fine-tuning of the reaction conditions to maximize yield and minimize impurities.

The superior heat transfer capabilities of flow reactors are particularly beneficial for managing the exothermic nature of some etherification reactions, preventing the formation of hot spots and subsequent side reactions. illinois.edu Furthermore, the enclosed nature of flow systems enhances safety when working with volatile or hazardous reagents. While specific documented applications of flow chemistry for the synthesis of this compound are still emerging in publicly available literature, the principles of flow chemistry are well-suited to optimize this and similar reactions. The potential for integrating in-line purification and analysis makes it an attractive platform for automated and high-throughput synthesis. thieme.de

Table 2: Conceptual Flow Chemistry Parameters for this compound Synthesis

| Parameter | Description | Potential Advantage |

|---|---|---|

| Reactant Streams | Separate streams for 4-hydroxybenzaldehyde/base and allyl halide | Prevents premature reaction and allows for precise stoichiometric control |

| Reactor Type | Heated coil or packed bed reactor | Excellent heat transfer, high surface-area-to-volume ratio illinois.edu |

| Residence Time | Controlled by flow rate and reactor volume | Allows for optimization of reaction completion and selectivity illinois.edu |

| Temperature | Precisely controlled via external heating/cooling | Minimizes thermal decomposition and side product formation illinois.edu |

| Pressure | Can be pressurized using a back-pressure regulator | Allows for superheating of solvents, accelerating reaction rates illinois.edu |

Green Chemistry Considerations in Allyloxybenzaldehyde Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. smolecule.com The synthesis of this compound can be made more environmentally benign by considering several key aspects.

A primary focus is the use of greener solvents. Traditional syntheses often employ polar aprotic solvents like DMF, which have associated health and environmental concerns. Green chemistry encourages the exploration of alternative, less toxic solvents or even solvent-free conditions. smolecule.com For instance, phase-transfer catalysis can facilitate the reaction in aqueous media, thereby avoiding the need for organic solvents. smolecule.com

Energy efficiency is also a significant consideration. Microwave-assisted synthesis, as discussed, is often more energy-efficient than conventional heating due to its rapid and targeted heating. smolecule.comsacredheart.edu

Chemical Reactivity and Transformative Chemistry of 4 Allyloxybenzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) in 4-allyloxybenzaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for its participation in numerous addition and condensation reactions.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-allyloxybenzoic acid. This transformation is a fundamental reaction in organic chemistry. Various oxidizing agents can accomplish this conversion, typically under mild conditions to avoid reactions at the allyl group. Common reagents for the oxidation of aldehydes include potassium permanganate (KMnO₃), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). The resulting 4-allyloxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO₄) | 4-Allyloxybenzoic acid |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 4-Allyloxybenzoic acid |

| This compound | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Allyloxybenzoic acid |

The aldehyde group can be easily reduced to a primary alcohol. For this compound, this reaction yields (4-(allyloxy)phenyl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. masterorganicchemistry.comyoutube.com The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. masterorganicchemistry.com The resulting alcohol, (4-(allyloxy)phenyl)methanol, serves as a versatile building block in further synthetic applications. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. masterorganicchemistry.com

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (4-(allyloxy)phenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (4-(allyloxy)phenyl)methanol |

Condensation reactions are a cornerstone of the synthetic utility of this compound, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (or ketone) with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this context, this compound reacts with ketones that possess α-hydrogens, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) to form α,β-unsaturated ketones, commonly known as chalcones. gordon.edunih.gov This reaction proceeds via an aldol (B89426) condensation mechanism, followed by a dehydration step. gordon.edu The resulting chalcones are of significant interest due to their diverse biological activities and as precursors for the synthesis of flavonoids and other heterocyclic compounds.

Table 3: Claisen-Schmidt Condensation with this compound

| Aldehyde | Ketone | Base Catalyst | Product Type |

| This compound | Acetophenone | Sodium Hydroxide (NaOH) | Chalcone (B49325) (α,β-unsaturated ketone) |

| This compound | Cyclohexanone | Potassium Hydroxide (KOH) | α,α'-bis(benzylidene)cycloalkanone |

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. libretexts.orgmnstate.edu It involves the reaction of this compound with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a triphenylphosphonium salt and a strong base. libretexts.org The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide as a byproduct. openstax.org This reaction is highly versatile, allowing for the formation of a wide variety of substituted alkenes with good control over the location of the double bond. openstax.org

Table 4: Wittig Reaction with this compound

| Reactant | Wittig Reagent | Product |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(allyloxy)-4-vinylbenzene |

| This compound | Benzyltriphenylphosphonium chloride/Base | 1-(allyloxy)-4-stilbene |

This compound readily undergoes condensation reactions with primary amines and their derivatives to form imines.

Hydrazones: The reaction of this compound with hydrazine or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. rsc.orgresearchgate.net These reactions are often catalyzed by a small amount of acid and involve the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov Hydrazones are stable compounds with various applications, including in the synthesis of heterocyclic compounds and as derivatives for the characterization of carbonyl compounds. mdpi.com

Schiff Bases: Similarly, the condensation of this compound with primary amines (e.g., aniline) produces N-substituted imines, commonly referred to as Schiff bases. edu.krdnanobioletters.com The reaction mechanism is analogous to hydrazone formation. Schiff bases are an important class of compounds in coordination chemistry due to their ability to form stable complexes with various metal ions and are also investigated for their biological activities. idosr.org

Table 5: Hydrazone and Schiff Base Formation from this compound

| Carbonyl Compound | Amine/Hydrazine Derivative | Product Type |

| This compound | Phenylhydrazine | Hydrazone |

| This compound | Aniline | Schiff Base (Imine) |

| This compound | 4-Methoxyaniline | Schiff Base (Imine) |

Condensation Reactions

Transformations Involving the Allyloxy Group

The allyloxy group of this compound is a key site for various chemical transformations, including rearrangements, substitutions, and addition reactions.

Claisen Rearrangement Studies

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542). organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, heating the compound initiates the migration of the allyl group from the ether oxygen to the ortho-position of the benzene (B151609) ring. This concerted pericyclic reaction proceeds through a cyclic transition state. organic-chemistry.org

Nucleophilic Substitution Pathways

The allylic group in this compound can undergo nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry for the introduction of a three-carbon unit. sioc-journal.cn One of the most prominent methods for achieving this is the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution. wikipedia.orgorganic-chemistry.org

In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to the formation of a π-allylpalladium complex and the departure of the phenoxide as a leaving group. youtube.com This intermediate is then attacked by a nucleophile, resulting in the formation of a new bond and regeneration of the palladium(0) catalyst. youtube.com The regioselectivity of the nucleophilic attack is often directed to the less sterically hindered terminal carbon of the allyl group. organic-chemistry.org A wide range of nucleophiles, including carbanions, amines, and alkoxides, can be employed in this transformation, making it a versatile method for the functionalization of the allylic position. wikipedia.org

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond of the allyloxy group. This reaction is a highly efficient method for the synthesis of organosilicon compounds. The hydrosilylation of this compound is typically catalyzed by platinum complexes, such as Karstedt's catalyst. The reaction generally proceeds with high regioselectivity, leading to the formation of the β-adduct, where the silicon atom is attached to the terminal carbon of the former allyl group. This anti-Markovnikov addition is a characteristic feature of many transition metal-catalyzed hydrosilylation reactions. The resulting product is a silyl ether of a propanol-substituted benzaldehyde (B42025), which can be a valuable intermediate for further synthetic transformations.

The general reaction scheme for the hydrosilylation of an allyl derivative is as follows:

A study on the hydrosilylation of various allylic benzene derivatives with cyclic and linear siloxanes in the presence of platinum catalysts provides insight into the expected reactivity of this compound. The following table summarizes representative results for the hydrosilylation of allylbenzene, a closely related substrate.

Table 1: Hydrosilylation of Allylbenzene with Various Silanes

| Entry | Silane | Catalyst | Product | Yield (%) |

| 1 | HSi(OEt)₃ | Karstedt's Catalyst | Ph(CH₂)₃Si(OEt)₃ | 95 |

| 2 | Ph₂SiH₂ | Karstedt's Catalyst | Ph(CH₂)₃SiHPh₂ | 92 |

| 3 | (Me₂HSi)₂O | Karstedt's Catalyst | Ph(CH₂)₃SiMe₂OSiMe₂H | 88 |

Cross-Coupling Reaction Strategies

The allyloxy group of this compound can participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. dtu.dk The Tsuji-Trost reaction, as mentioned in the nucleophilic substitution section, is a classic example of a palladium-catalyzed allylic cross-coupling reaction. wikipedia.orgorganic-chemistry.org

In these reactions, the allyloxy group can act as an electrophilic partner. The reaction is initiated by the oxidative addition of a low-valent palladium catalyst to the allylic C-O bond, forming a π-allylpalladium intermediate. youtube.com This intermediate can then react with a variety of organometallic reagents (nucleophiles), such as organoboranes (in Suzuki coupling), organozincs (in Negishi coupling), or organotins (in Stille coupling), to form a new carbon-carbon bond. nih.gov The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of the reaction. wikipedia.org

Cascade and Cyclization Reactions

The presence of both an aldehyde and an allyloxy group in proximity on the aromatic ring of derivatives of this compound allows for the design of cascade and cyclization reactions to construct complex heterocyclic structures.

Radical Cascade Cyclizations for Heterocycle Synthesis

Radical cascade cyclizations of 2-allyloxybenzaldehydes, ortho-isomers of the titular compound, have been extensively studied as a powerful method for the synthesis of 3-substituted chroman-4-ones. nih.govresearchgate.net These reactions are typically initiated by the generation of a radical species that adds to the double bond of the allyloxy group. researchgate.net The resulting radical intermediate then undergoes an intramolecular cyclization onto the aldehyde carbonyl group, followed by a hydrogen atom transfer or other termination steps to afford the chroman-4-one scaffold. nih.gov

Various radical precursors can be used to initiate the cascade, allowing for the introduction of a wide range of substituents at the 3-position of the chroman-4-one. These reactions can be promoted by transition metals, such as silver, or can proceed under metal-free conditions, often initiated by a radical initiator like ammonium persulfate ((NH₄)₂S₂O₈). nih.govnih.gov Visible-light photoredox catalysis has also emerged as a mild and efficient method to initiate these radical cascades. acs.org

The following table presents a selection of radical cascade cyclizations of 2-allyloxybenzaldehydes with different radical precursors, demonstrating the versatility of this approach for the synthesis of diverse chroman-4-one derivatives.

Table 2: Synthesis of 3-Substituted Chroman-4-ones via Radical Cascade Cyclization

| Entry | 2-Allyloxybenzaldehyde Derivative | Radical Precursor | Promoter/Catalyst | Product | Yield (%) |

| 1 | 2-Allyloxybenzaldehyde | N-Phenyl-2-phenylacetamide | (NH₄)₂S₂O₈ | 3-Benzylchroman-4-one | 78 |

| 2 | 5-Bromo-2-allyloxybenzaldehyde | Cyclohexanecarboxylic acid | AgNO₃ | 3-(Cyclohexylcarbonyl)chroman-4-one | 65 |

| 3 | 2-Allyloxy-5-methylbenzaldehyde | Ethyl 2-oxoacetate | (NH₄)₂S₂O₈ | Ethyl 5-methyl-4-oxochroman-3-carboxylate | 82 |

| 4 | 2-(Cinnamyl)oxybenzaldehyde | Phenylacetic acid | AgNO₃ | 3-Benzyl-2-phenylchroman-4-one | 55 |

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions of this compound derivatives provide a powerful route for the construction of polycyclic systems. These reactions, such as the Diels-Alder reaction, take advantage of the diene and dienophile components that can be generated from the starting material. wikipedia.orgorganic-chemistry.orgucalgary.ca

The general principle involves a [4+2] cycloaddition where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org In the context of this compound, the aromatic ring and the allyl group can be modified to participate in such cycloadditions. For instance, a thermally-induced intramolecular [4+2] cycloaddition of allyloxy-tethered alkylidenecyclopropanes has been reported for the construction of polycyclic skeletons. nih.gov While not a direct reaction of this compound itself, this illustrates the potential for intramolecular cycloadditions within similar structural motifs.

Chemoselective Transformations

The presence of multiple reactive sites in this compound necessitates the use of chemoselective reagents to target a specific functional group while leaving others intact.

Dithioacetalization with Cobalt(II) Chloride

The aldehyde group of this compound can be selectively protected as a dithioacetal. Cobalt(II) chloride has been shown to be an effective catalyst for the chemoselective thioacetalization of aldehydes in the presence of other functional groups. scispace.comscispace.comrsc.org This method is advantageous due to its mild reaction conditions and high selectivity for aldehydes over ketones. scispace.com The reaction typically involves treating the aldehyde with a thiol in the presence of a catalytic amount of cobalt(II) chloride. scispace.com This chemoselectivity is crucial in multi-step syntheses where the aldehyde needs to be protected while other transformations are carried out on the allyl or aryl moieties. The use of heterogeneous catalysts like zeolites has also been explored for the dithioacetalization of various aldehydes, offering advantages in terms of catalyst recyclability. dtu.dk

Table 2: Chemoselective Dithioacetalization of Aldehydes

| Catalyst | Thiol Source | Key Features |

| Cobalt(II) chloride | Various thiols | Mild conditions, high chemoselectivity for aldehydes scispace.com |

| Zeolites | Various thiols | Heterogeneous catalysis, catalyst can be recycled dtu.dk |

| p-Dodecylbenzenesulfonic acid | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | Odorless, occurs in water organic-chemistry.org |

| Visible light | Various thiols | Photocatalyst-free, aerobic conditions rsc.org |

Design and Synthesis of Novel Derivatives from 4 Allyloxybenzaldehyde

Synthesis of Bioactive Hydrazone Analogues

Hydrazones represent an important class of compounds in medicinal chemistry, and numerous derivatives have been synthesized from 4-allyloxybenzaldehyde due to their potential biological activities. orientjchem.orgsemanticscholar.orgresearchgate.net The general synthesis involves a condensation reaction between this compound and various substituted benzohydrazides. orientjchem.orgsemanticscholar.org

The reaction is typically carried out by adding an ethanolic solution of this compound to an ethanolic solution of a benzohydrazide. orientjchem.orgsemanticscholar.org The mixture is stirred at room temperature in the presence of a catalytic amount of glacial acetic acid, followed by refluxing for 3 to 5 hours. orientjchem.orgsemanticscholar.org Upon cooling, the resulting solid hydrazone product is filtered, washed, and recrystallized from ethanol (B145695). orientjchem.orgsemanticscholar.org This method has been used to produce a series of benzoic acid (4-allyloxy-benzylidene)-hydrazides. orientjchem.orgsemanticscholar.org

Several of these synthesized hydrazones have been investigated for their biological effects. For instance, certain hydrazone derivatives of this compound have shown potent antimycobacterial activity, with high inhibition rates against Mycobacterium tuberculosis. orientjchem.org The compound N'-(4-allyloxybenzylidene)-4-chlorobenzohydrazide, synthesized from this compound and 4-chlorobenzohydrazide, yielded a pale yellow solid and was noted for its potential antibacterial properties. orientjchem.orgsmolecule.com

Table 1: Synthesis and Properties of this compound-Derived Hydrazones

| Product Name | Starting Hydrazide | Yield | Melting Point (°C) | Molecular Formula | Reference(s) |

| Benzoic acid (4-allyloxy-benzylidene)-hydrazide | Benzohydrazide | - | - | C₁₇H₁₆N₂O₂ | orientjchem.org |

| (4-Chloro-benzoic acid)-(4-allyloxy-benzylidene)-hydrazide | 4-Chlorobenzohydrazide | 92% | 158-160 | C₁₇H₁₅ClN₂O₂ | orientjchem.org |

| (4-Hydroxy-benzoic acid)-(4-allyloxy-benzylidene)-hydrazide | 4-Hydroxybenzohydrazide | 84% | 178 | C₁₈H₁₈N₂O₃ | orientjchem.orgorientjchem.org |

Preparation of Functionalized Apigenin (B1666066) Derivatives

This compound is a crucial building block for synthesizing functionalized apigenin analogues, which are flavonoids investigated for their biological properties. nih.gov The synthesis pathway typically involves a multi-step process beginning with a base-catalyzed aldol (B89426) condensation. nih.gov

In this key step, this compound is reacted with a substituted acetophenone, such as 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, in the presence of a strong base like 50% aqueous sodium hydroxide (B78521) in ethanol. nih.gov This reaction, stirred at room temperature for approximately 16 hours, produces a chalcone (B49325) intermediate in high yield (76%). nih.gov

The resulting chalcone is then cyclized to form the core flavone (B191248) structure. nih.gov This is achieved by heating the chalcone in dimethyl sulfoxide (B87167) (DMSO) with a catalytic amount of iodine at 140°C for about 4 hours, which provides the desired 4'-allyloxy-flavone intermediate in a 91% yield. nih.gov This intermediate serves as a platform for further modifications to create a library of diversified apigenin derivatives. nih.gov

Development of Cinnamic Acid Derivatives

Cinnamic acids are important organic compounds found widely in the plant kingdom and serve as precursors for many other natural products. jocpr.com this compound can be efficiently converted to its corresponding cinnamic acid derivative, (E)-4-allyloxycinnamic acid, via the Knoevenagel-Doebner reaction. scielo.brscielo.br

The synthesis involves heating a mixture of this compound and malonic acid in pyridine, with a small amount of piperidine (B6355638) added as a catalyst. scielo.brscielo.br The reaction mixture is typically warmed to 95°C for 2 hours. scielo.br After the reaction is complete, the mixture is acidified, causing the cinnamic acid derivative to precipitate. scielo.br The solid product is then collected by filtration. This procedure has been reported to afford (E)-4-allyloxycinnamic acid in high yields of 85-86%. scielo.brscielo.br This derivative can then be used in subsequent reactions, for example, to form amides by reacting with aminobenzoic acids, creating more complex structures for further investigation. scielo.brscielo.br

Fabrication of Trehalose-Based Copolymers

This compound is employed in polymer science to create novel copolymers based on trehalose (B1683222), a naturally occurring disaccharide. nih.gov These materials are of interest for biomedical applications. researchgate.net The synthetic strategy involves first modifying trehalose with this compound to create a diallyl monomer. researchgate.net

This is accomplished through a regioselective acetalization reaction between α,α-D-trehalose and this compound. researchgate.net This step selectively targets the 4,6- and 4',6'-hydroxyl groups of trehalose, avoiding the need for complex protection-deprotection steps. nih.gov

The resulting trehalose-based diallyl compound serves as a monomer for polymerization. researchgate.net Alternating copolymers are then synthesized through a hydrosilylation reaction of this diallyl monomer with telechelic (SiH-terminated) siloxanes, using Karstedt's catalyst (a platinum complex). researchgate.net This process yields thermoplastic copolymers that incorporate both the rigid trehalose unit and the flexible dimethylsiloxane oligomer unit. nih.govresearchgate.net This method has been used to obtain polymers with molecular weights up to 50 kDa. nih.govresearchgate.net

Construction of Calix[n]resorcinarene Systems

Calix[n]resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol (B1680541) with an aldehyde. wikipedia.orgorientjchem.org These molecules are known for their ability to form host-guest complexes. wikipedia.org While direct synthesis using this compound is a clear application, a closely related procedure starting with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) illustrates the pathway. orientjchem.org

In a representative synthesis, the precursor aldehyde is first allylated. orientjchem.org For example, vanillin can be allylated to produce 4-allyloxy-3-methoxybenzaldehyde. orientjchem.org This allylated aldehyde is then reacted with resorcinol in the presence of an acid catalyst, such as hydrochloric acid, in ethanol. researchgate.net The condensation reaction proceeds via aromatic electrophilic substitution followed by cyclization to form the C-arylcalix orientjchem.orgresorcinarene structure. orientjchem.org The resulting macrocycle, for instance, tetrakis-C-(4-allyoxy-3-methoxyphenyl)calix orientjchem.orgresorcinarene, can be further functionalized. For example, it has been chloromethylated and subsequently reacted with chitosan (B1678972) to form a novel calix orientjchem.orgresorcinarene-chitosan hybrid material. orientjchem.org

Synthesis of Other Structurally Diverse Organic Scaffolds

The reactivity of this compound allows for its use in multicomponent reactions to generate structurally diverse molecular scaffolds. One such example is the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form an α-acylamino amide derivative.

In one study, this compound was used as the aldehyde component in combination with an aniline, a carboxylic acid, and a bulky aromatic isocyanide. cnr.it While the yield was modest in this specific combination, it demonstrates the utility of this compound as a component in fragment-based synthesis to create complex, polyphenol-like structures. cnr.it Furthermore, the isomeric o-(allyloxy)benzaldehydes are known to undergo cascade radical cyclization reactions to form chroman-4-one scaffolds, indicating a broader potential for the allyloxybenzaldehyde framework in constructing diverse heterocyclic systems. researchgate.netmdpi.com

Mechanistic Investigations of 4 Allyloxybenzaldehyde Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of 4-allyloxybenzaldehyde and its isomers are understood to proceed through distinct, well-defined reaction pathways, often involving characteristic transition states that determine the product's structure and stereochemistry.

Pericyclic Reactions: The Claisen Rearrangement A principal reaction pathway for allyloxy-substituted aromatic compounds is the Claisen rearrangement, a type of -sigmatropic rearrangement. alfa-chemistry.com This reaction involves the thermal or Lewis acid-catalyzed isomerization of an allyl phenyl ether to an ortho-allyl phenol (B47542). alfa-chemistry.com The mechanism is concerted, meaning bond-breaking and bond-forming occur in a single, continuous step without the formation of ionic or radical intermediates. alfa-chemistry.com The reaction proceeds through a highly ordered, six-membered chair-like transition state. alfa-chemistry.com In this state, the stereochemical information from the starting material is transferred to the product with high fidelity. alfa-chemistry.com For this compound, this rearrangement would lead to the formation of 3-allyl-4-hydroxybenzaldehyde. A microwave-assisted Claisen rearrangement has been shown to be highly efficient for a related substrate, converting 4-allyloxy-3-methoxybenzaldehyde to 3-allyl-4-hydroxy-5-methoxybenzaldehyde with a 92% yield. vulcanchem.com

Radical Cascade Cyclizations Studies on the closely related isomer, 2-(allyloxy)benzaldehyde (B1266654), have provided significant insight into radical cascade reactions, a pathway also accessible to this compound derivatives. These multi-step processes are initiated by the generation of a radical species which adds to the allyl group. mdpi.comnih.gov A plausible mechanism, promoted by a silver(I) catalyst, involves several key steps mdpi.com:

Radical Generation: An oxidative decarboxylation of a precursor, such as an α,α-difluoroarylacetic acid, by Ag(I) generates an aryldifluoromethyl radical. mdpi.com

Radical Addition: This radical adds to the unactivated C=C double bond of the allyloxy group, forming an alkyl radical intermediate. mdpi.com

Intramolecular Cyclization: The newly formed alkyl radical attacks the aldehyde's carbonyl group in an intramolecular fashion, leading to an alkoxy radical intermediate. mdpi.com This cyclization is a key step in forming new heterocyclic rings.

Theoretical studies on a related intramolecular cycloaddition of a nitrone derived from m-allyloxybenzaldehyde determined that the formation of new C-O and C-C bonds occurs through a non-concerted, synchronous one-step mechanism. benthamdirect.com

Electrophilic Aromatic Substitution The aromatic ring of this compound can undergo electrophilic substitution, such as bromination. The reaction pathway is a classic electrophilic aromatic substitution, where the rate-determining step is the formation of the σ-complex intermediate. smolecule.com The regioselectivity is controlled by the electronic properties of the substituents. The allyloxy group is an activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group. smolecule.com In the case of this compound, the powerful activating effect of the allyloxy group directs electrophilic attack to the positions ortho to it (positions 3 and 5). smolecule.com

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalysts and additives is paramount in directing the transformations of this compound, often determining not only the reaction's speed but also its outcome and selectivity.

Catalysts for Specific Transformations

Oxidation: Silver(I) oxide (Ag₂O) has been used as a catalyst for the aerobic oxidation of this compound to 4-(allyloxy)benzoic acid. nih.gov This catalytic system is highly selective, yielding the carboxylic acid quantitatively while leaving the terminal C=C double bond of the allyl group intact. nih.gov

Hydrosilylation: A biomimetic caged platinum catalyst (COP1-T-Pt) has been employed for the hydrosilylation of the allyl group in this compound. nih.gov

Radical Reactions: Silver(I) salts, such as silver nitrate, are effective in promoting radical cascade cyclization reactions of allyloxybenzaldehydes. mdpi.comresearchgate.net

Deprotection: Palladium catalysts, like Pd(PPh₃)₄, are noted for their efficiency in the deprotection (deallylation) of the allyloxy group.

Additives and Reaction Conditions The reaction environment, including the choice of solvent and additives like oxidants and bases, significantly impacts efficiency.

Bases: In the synthesis of this compound via Williamson ether synthesis, a base such as potassium carbonate (K₂CO₃) is essential. mdpi.com The base deprotonates the starting 4-hydroxybenzaldehyde (B117250) to form a nucleophilic phenoxide ion, which then attacks the allyl bromide.

Oxidants: In metal-free radical annulation reactions of 2-(allyloxy)arylaldehydes, the choice of oxidant is critical. Ammonium persulfate ((NH₄)₂S₂O₈) was found to be the most effective oxidant, while others like Na₂S₂O₈, K₂S₂O₈, and TBHP failed to produce the desired product. nih.gov The superior solubility of (NH₄)₂S₂O₈ in the DMSO solvent system is thought to be a key factor in its effectiveness. nih.gov

Solvents: The solvent plays a crucial role, particularly in radical reactions. Dimethyl sulfoxide (B87167) (DMSO) is often the solvent of choice for radical annulations as it can effectively stabilize the radical intermediates. nih.gov In one study, DMSO was found to be uniquely efficient for a cascade reaction, with other solvents like DMF, CH₃CN, DCE, and THF yielding no product. nih.gov

The table below summarizes the effect of different oxidants on a radical cyclization reaction.

| Oxidant | Yield (%) | Reference |

|---|---|---|

| (NH₄)₂S₂O₈ | 71 | nih.gov |

| Na₂S₂O₈ | 0 | nih.gov |

| K₂S₂O₈ | 0 | nih.gov |

| TBHP | 0 | nih.gov |

| PhI(OAc)₂ | 0 | nih.gov |

Spectroscopic and Spectrometric Probes for Reaction Monitoring and Intermediate Detection

The direct observation of reaction progress and the detection of transient intermediates are accomplished using various spectroscopic and spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used to monitor the progress of reactions involving this compound. For instance, it was used to follow the hydrosilylation reaction catalyzed by a platinum complex and other rhodium-catalyzed transformations. nih.govccspublishing.org.cn It is also a standard method for assessing the purity of the final products.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be a powerful tool for monitoring reactions in real-time. In a study on the mechanochemical reaction of 2-(allyloxy)benzaldehyde with phenylhydroxylamine to form a nitrone, IR spectroscopy was used to track the progress. rsc.org The disappearance of the characteristic aldehyde carbonyl (C=O) stretching band at 1682 cm⁻¹ and the N-H/O-H bands of the hydroxylamine, alongside the appearance of a new peak for the nitrone intermediate at 1545 cm⁻¹, provided direct evidence of the transformation. rsc.org

The table below lists key IR absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aldehyde C=O Stretch | ~1680 | vulcanchem.com |

| Aromatic C=C Stretch | 1512–1669 | |

| Ether C–O–C Stretch | 1226, 1250 | vulcanchem.com |

| sp² C–H Stretch | 3076 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural characterization of starting materials, intermediates, and final products. nih.govmdpi.comnih.gov The characteristic signals for the aldehyde proton (around δ 9.9 ppm) and the allyl group protons (δ 4.6–6.1 ppm) in ¹H NMR are routinely used to confirm the structure of this compound and its derivatives. mdpi.com

The table below shows characteristic ¹H-NMR chemical shifts for this compound.

| Proton Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehyde (CHO) | 9.8 - 9.9 | mdpi.com |

| Aromatic (Ar-H) | 6.9 - 7.9 | vulcanchem.commdpi.com |

| Allyl (=CH-) | 5.9 - 6.1 | mdpi.com |

| Allyl (=CH₂) | 5.2 - 5.6 | mdpi.com |

| Allyl (-O-CH₂-) | 4.5 - 4.6 | vulcanchem.commdpi.com |

Kinetic Analysis of Reaction Rates and Orders

While comprehensive studies detailing the reaction orders and rate constants for most this compound transformations are not widely published, kinetic insights can be inferred from mechanistic studies and the effect of reaction parameters on yields and reaction times.

Influence of Reagents on Reaction Time: The time required to complete a reaction provides a qualitative measure of its rate. For instance, in the synthesis of this compound from 4-hydroxybenzaldehyde, the reaction requires 18 hours to achieve a good conversion rate. In radical cascade reactions, the choice of initiator and solvent dramatically affects the reaction time and success. A metal-free cascade cyclization of an allyloxybenzaldehyde was complete in 12 hours at 60 °C using (NH₄)₂S₂O₈ as the initiator. nih.gov

The following table shows how reaction conditions affect the time and outcome of the bromination of this compound, providing an indirect look at the reaction kinetics.

| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine | Dichloromethane | 0°C | 2 h | 80-90 | smolecule.com |

| N-Bromosuccinimide | Acetic acid | RT | 4 h | 75-85 | smolecule.com |

| Bromine | Chloroform | -10°C | 3 h | 85-92 | smolecule.com |

These findings illustrate that lower temperatures and a more reactive brominating agent (elemental bromine) can lead to higher yields in shorter times, suggesting faster reaction kinetics under these conditions compared to using N-Bromosuccinimide at room temperature. smolecule.com

Advanced Applications in Medicinal Chemistry and Biological Research

Antimicrobial Efficacy and Underlying Mechanisms

4-Allyloxybenzaldehyde and its derivatives have emerged as a significant area of interest in the search for new antimicrobial agents. The unique chemical structure, featuring an aldehyde group and an allyloxy moiety, contributes to its biological activity against a range of pathogens.

Antibacterial Activity Studies (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have demonstrated notable antibacterial properties. For instance, phenacyloxy derivatives of this compound have shown moderate activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. vulcanchem.com The minimum inhibitory concentrations (MICs) for these derivatives typically range from 64 to 128 µg/mL. vulcanchem.com

Furthermore, hydrazone derivatives synthesized from this compound have been a particular focus of antibacterial research. semanticscholar.orgorientjchem.org Studies have confirmed the antibacterial potential of these hydrazone Schiff base analogues against both S. aureus and E. coli. semanticscholar.orgorientjchem.org For example, benzoic acid (4-allyloxy-benzylidene)-hydrazide and its derivatives have shown good inhibition at lower concentrations in preliminary in-vitro antibacterial screenings. semanticscholar.org

The structural features of these compounds, including the allyloxy group, are believed to enhance their ability to penetrate bacterial membranes. vulcanchem.com

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Class | Target Bacteria | Activity Level (MIC) |

| Phenacyloxy derivatives | Escherichia coli, Staphylococcus aureus | 64–128 µg/mL vulcanchem.com |

| Hydrazone derivatives | Escherichia coli, Staphylococcus aureus | Good inhibition at low concentrations semanticscholar.org |

Antimycobacterial Activity and Anti-Tuberculosis Potential (e.g., Mycobacterium tuberculosis)

Significant research has highlighted the potential of this compound derivatives as anti-tuberculosis agents. orientjchem.org Hydrazone derivatives, in particular, have shown high inhibition rates against Mycobacterium tuberculosis. One notable derivative, benzoic acid (4-allyloxy-benzylidene)-hydrazide, was identified as a potent anti-tuberculosis agent, exhibiting 98.7% inhibition at a concentration of 200 µg/mL and 97.9% at 100 µg/mL. semanticscholar.orgorientjchem.org

The mechanism of action for these compounds is thought to involve the inhibition of key enzymes essential for the survival of M. tuberculosis. semanticscholar.org Molecular docking studies have suggested that these hydrazone derivatives can effectively bind to the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis, a crucial enzyme in the bacterial fatty acid biosynthesis pathway. orientjchem.orgsmolecule.com This interaction disrupts the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.

Interactive Data Table: Anti-Tuberculosis Activity of a this compound Derivative

| Compound | Concentration (µg/mL) | Percentage of Inhibition (%) |

| Benzoic acid (4-allyloxy-benzylidene)-hydrazide | 200 | 98.7 semanticscholar.orgorientjchem.org |

| Benzoic acid (4-allyloxy-benzylidene)-hydrazide | 100 | 97.9 semanticscholar.orgorientjchem.org |

Antifungal Properties and Cellular Disruption Mechanisms

The antifungal potential of this compound and its derivatives has also been investigated. Research indicates that these compounds can disrupt the antioxidative systems in fungi, leading to inhibited growth. This disruption affects crucial enzymes such as superoxide (B77818) dismutases and glutathione (B108866) reductase, impairing the fungus's ability to cope with oxidative stress.

Thiazol-4-one derivatives containing the allyloxy group are predicted to have a minimum inhibitory concentration (MIC) of approximately 25 μg/mL against Candida species. vulcanchem.com The mechanism is thought to involve the binding to and inhibition of lanosterol (B1674476) demethylase, an enzyme critical for ergosterol (B1671047) synthesis in fungi. vulcanchem.com

Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Interaction, Enzyme Inhibition)

The antimicrobial effects of this compound derivatives are attributed to several molecular mechanisms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inactivation. The allyloxy group contributes to the compound's lipophilicity, which can enhance its ability to penetrate microbial cell membranes. vulcanchem.com

A key mechanism is enzyme inhibition. vulcanchem.com As mentioned, hydrazone derivatives have been shown to inhibit the enoyl-acyl-carrier protein reductase in M. tuberculosis. orientjchem.orgsmolecule.com In fungi, the inhibition of lanosterol demethylase disrupts ergosterol synthesis, a vital component of the fungal cell membrane. vulcanchem.com Additionally, thiazol-4-one derivatives are predicted to inhibit bacterial DNA gyrase, a topoisomerase enzyme essential for DNA replication. vulcanchem.com

The disruption of cellular antioxidation systems in fungi by affecting enzymes like superoxide dismutases and glutathione reductase represents another significant antimicrobial mechanism.

Antioxidant Activity and Free Radical Scavenging Potential

This compound and its derivatives have demonstrated notable antioxidant and free radical scavenging properties. mdpi.comresearchgate.net This activity is often attributed to the phenolic-like structure and the presence of the allyloxy group, which can donate a hydrogen atom to stabilize free radicals.

In Vitro Assays for Radical Scavenging (e.g., DPPH assays)

The antioxidant capacity of this compound derivatives is commonly evaluated using in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a prominent method. mdpi.comresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom and decolorize the stable DPPH radical is measured spectrophotometrically.

Studies have shown that derivatives of this compound exhibit promising results in DPPH assays. For example, a C–4–allyloxy–phenylcalixresorcinarene (AOPC) derivative was found to have strong antioxidant activity, with an effective concentration (ES50) of 12.46 µg/mL, which was more potent than the standard antioxidant quercetin (B1663063) (ES50 of 34.90 µg/mL).

Furthermore, stilbene (B7821643) derivatives bearing an allyl side-chain, synthesized from this compound, have shown higher antioxidant activity compared to their vinyl counterparts. mdpi.com This suggests that the allyloxy group plays a crucial role in the radical scavenging potential of these molecules.

Structure-Activity Relationship (SAR) Studies for Enhanced Antioxidant Derivatives

The development of novel antioxidant agents is a key area of research in medicinal chemistry, aimed at mitigating the detrimental effects of oxidative stress implicated in numerous diseases. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how the chemical structure of a compound can be modified to enhance its antioxidant efficacy. While research is ongoing, initial studies on derivatives of this compound have shown promise.

A notable example is the synthesis of C–4–allyloxy–phenylcalixresorcinarene, a derivative of this compound. This compound has demonstrated potent antioxidant activity, suggesting that the incorporation of the this compound moiety into a larger, more complex scaffold can significantly enhance its radical scavenging capabilities. orientjchem.org

Further SAR studies on related benzaldehyde (B42025) derivatives as inhibitors of other enzymes, such as neuraminidase, have highlighted the importance of substitutions on the aromatic ring for biological activity. mdpi.com These studies suggest that modifications to the this compound structure, such as the introduction of additional hydroxyl or methoxy (B1213986) groups, or the alteration of the allyl group itself, could lead to the development of a new class of powerful antioxidants. The electron-donating nature of the allyloxy group is a key feature that can be modulated to fine-tune the antioxidant potential of its derivatives.

Table 1: Antioxidant Activity of a this compound Derivative

| Compound | Description | Antioxidant Activity | Reference |

| C–4–allyloxy–phenylcalixresorcinarene | A calixarene (B151959) derivative incorporating the this compound structure. | Exhibits strong antioxidant properties. | orientjchem.org |

Anti-inflammatory Effects and Immunomodulatory Potential

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. This compound has been identified as a compound with potential anti-inflammatory effects. google.com Its ability to modulate inflammatory pathways suggests a role in the development of new therapeutic agents for inflammation-related conditions.

The immunomodulatory potential of this compound is an area of growing interest. While direct studies on its immunomodulatory mechanisms are still emerging, research on structurally related aldehydes, such as 4-hydroxynonenal, has shown that these molecules can influence immune cell functions and signaling pathways. nih.gov This provides a basis for investigating the specific immunomodulatory effects of this compound.

Inhibition of Pro-inflammatory Cytokines

A key mechanism through which this compound may exert its anti-inflammatory effects is by inhibiting the production and release of pro-inflammatory cytokines. These signaling molecules play a central role in orchestrating the inflammatory response. Patents have listed this compound as a compound capable of suppressing pro-inflammatory mediators, highlighting its potential in topical applications for inflammation-related skin conditions. google.com By downregulating the expression of these key inflammatory players, this compound could help to dampen the inflammatory cascade and alleviate associated symptoms.

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. This compound and its derivatives have been shown to inhibit the activity of several key enzymes, indicating their potential as therapeutic agents for a variety of diseases.

Identification of Specific Enzyme Targets

Research has identified several specific enzyme targets for this compound and its derivatives:

Enoyl-acyl-carrier protein reductase (InhA): This enzyme is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. Hydrazone derivatives of this compound have been synthesized and shown to exhibit significant inhibitory activity against this enzyme, suggesting their potential as anti-tuberculosis agents. semanticscholar.org Molecular docking studies have further elucidated the binding interactions of these derivatives with the active site of InhA. orientjchem.orgsemanticscholar.org

Superoxide Dismutases (SOD) and Glutathione Reductase: this compound has been reported to disrupt the antioxidative systems in fungi by affecting enzymes such as superoxide dismutases and glutathione reductase. This disruption leads to inhibited fungal growth, indicating the potential of this compound as an antifungal agent.

Hydroxybenzaldehyde Synthase: The metabolic pathways of this compound involve interactions with enzymes like hydroxybenzaldehyde synthase. orientjchem.org

Table 2: Enzyme Targets of this compound and its Derivatives

| Enzyme Target | Biological Role | Effect of this compound/Derivative | Potential Application | Reference |

| Enoyl-acyl-carrier protein reductase (InhA) | Fatty acid biosynthesis in Mycobacterium tuberculosis | Inhibition by hydrazone derivatives | Anti-tuberculosis | semanticscholar.org |

| Superoxide Dismutases (SOD) | Fungal antioxidant defense | Disruption of enzyme function | Antifungal | |

| Glutathione Reductase | Fungal antioxidant defense | Disruption of enzyme function | Antifungal | |

| Hydroxybenzaldehyde Synthase | Metabolism | Substrate interaction | - | orientjchem.org |

Types of Enzyme Inhibition

Enzyme inhibition can be broadly classified into several types, including competitive, non-competitive, and uncompetitive inhibition, based on the mechanism of interaction between the inhibitor and the enzyme.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. medicoapps.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. medicoapps.org

While specific studies definitively categorizing the inhibition type of this compound for each of the identified enzymes are limited, the available data allows for some inferences. For instance, the interaction of its derivatives with the active site of Enoyl-acyl-carrier protein reductase suggests a competitive mode of inhibition.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Understanding the molecular interactions between an inhibitor and its target enzyme is crucial for the rational design of more potent and selective drugs. For this compound derivatives and Enoyl-acyl-carrier protein reductase (InhA), molecular docking studies have provided valuable mechanistic insights. These studies have shown that hydrazone derivatives of this compound can fit into the active site of InhA, forming key interactions with amino acid residues that are essential for the enzyme's catalytic activity. orientjchem.orgsemanticscholar.org The 4-allyloxy group and the benzaldehyde moiety both play important roles in the binding affinity and inhibitory potential of these compounds.

For Superoxide Dismutases and Glutathione Reductase, the mechanism is described as a disruption of the antioxidative systems in fungi. This suggests that this compound may interfere with the redox state of the cell, leading to the inactivation of these crucial enzymes. The aldehyde group of this compound is reactive and can potentially form covalent bonds with nucleophilic residues in the active sites of these enzymes, leading to irreversible inhibition.

Role in Drug Design and Drug Discovery

This compound serves as a critical starting material in the design and discovery of new drugs due to its adaptable chemical nature. The presence of the aldehyde functional group allows for a variety of chemical transformations, while the allyloxy group can be modified to influence the biological activity and pharmacokinetic properties of the resulting molecules.

Precursor in the Synthesis of Novel Bioactive Compounds

The utility of this compound as a precursor is evident in its application in the synthesis of diverse bioactive molecules, including chalcones, hydrazones, and various heterocyclic compounds.

One of the most common applications of this compound is in the Claisen-Schmidt condensation reaction to form chalcones. tsijournals.com Chalcones are a class of organic compounds recognized for their broad spectrum of biological activities. For instance, this compound has been reacted with 2'-hydroxyacetophenone (B8834) in the presence of a potassium hydroxide (B78521) solution to synthesize chalcone (B49325) derivatives. google.com These chalcones can then serve as intermediates for creating more complex molecules like flavonoid dimers, which have shown potential as modulators of P-glycoprotein (P-gp) mediated multidrug resistance. google.com

Furthermore, this compound is utilized in the synthesis of hydrazone derivatives, which have demonstrated significant antimycobacterial properties. Studies have shown that hydrazones synthesized from this compound exhibit high inhibition rates against Mycobacterium tuberculosis. The aldehyde group of this compound readily reacts with hydrazides to form the corresponding hydrazone linkage, a key structural motif in many biologically active compounds.

The compound is also a key ingredient in the synthesis of more complex heterocyclic structures. For example, it has been used in the preparation of 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose and (±)-4-allyloxymethamphetamine (ALLMA). chemicalbook.com Additionally, it serves as a starting material for producing 3-allyl-4-hydroxybenzaldehyde. chemicalbook.com In the realm of materials science, it has been employed as a functional monomer in the creation of poly(this compound-co-divinylbenzene) microspheres.

The versatility of this compound as a precursor is further highlighted in its use to create simple sugar chalcone derivatives through aldol (B89426) condensation. rsc.org It has also been condensed with 2-(benzyloxy)benzoylhydrazine to synthesize aroylhydrazone-based Schiff base ligands, which can then be used to form metal complexes. researchgate.net

Below is a table summarizing some of the bioactive compounds synthesized using this compound as a precursor.

| Bioactive Compound Class | Synthetic Reaction | Intermediate/Final Product | Potential Application |

| Chalcones | Claisen-Schmidt Condensation | Chalcone derivatives, Flavonoid dimers | P-gp Modulators |

| Hydrazones | Condensation with Hydrazides | Hydrazone derivatives | Antimycobacterial agents |

| Heterocycles | Various | 4,6,4′,6′-O-di-4-allyloxybenzylidene-α,α-D-trehalose, (±)-4-allyloxymethamphetamine | Varied |

| Sugar Chalcones | Aldol Condensation | Simple sugar chalcone derivatives | Not specified |

| Schiff Base Ligands | Condensation with Hydrazines | Aroylhydrazone-based Schiff bases | Metal complex formation |

Strategies for Reversing Multidrug Resistance

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of cancer cells. google.com A key strategy to overcome MDR is the use of MDR modulators that can inhibit the function of these efflux pumps.

Derivatives of this compound have emerged as promising agents in the fight against multidrug resistance. Research has shown that compounds derived from this compound can enhance the inhibitory activity against P-glycoprotein. For example, dregamine derivatives synthesized from this compound have demonstrated moderate activity against P-glycoprotein-mediated resistance.

The development of flavonoid dimers linked by various linker groups, synthesized from chalcones derived from this compound, represents a significant advancement in this area. google.com These dimers have been found to be efficient P-gp modulators, capable of increasing the cytotoxicity of anticancer drugs. google.com The underlying principle is that these flavonoid dimers can bind to and inhibit P-gp, thereby preventing the efflux of co-administered chemotherapeutic agents and restoring their efficacy.

The table below outlines research findings on the role of this compound derivatives in reversing multidrug resistance.

| Derivative Class | Mechanism of Action | Research Finding |